molecular formula C15H18N4O3 B14544776 N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide CAS No. 62372-83-2

N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide

Cat. No.: B14544776
CAS No.: 62372-83-2
M. Wt: 302.33 g/mol
InChI Key: IUMRIEABNLLXFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide typically involves the reaction of cycloheptanone with 4-nitrophenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide is unique due to its cycloheptene ring, which imparts distinct chemical and biological properties compared to its analogs with smaller alkyl groups. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research .

Properties

CAS No.

62372-83-2

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-[7-[(4-nitrophenyl)hydrazinylidene]cyclohepten-1-yl]acetamide

InChI

InChI=1S/C15H18N4O3/c1-11(20)16-14-5-3-2-4-6-15(14)18-17-12-7-9-13(10-8-12)19(21)22/h5,7-10,17H,2-4,6H2,1H3,(H,16,20)

InChI Key

IUMRIEABNLLXFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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